Carviolin

Description

Structure

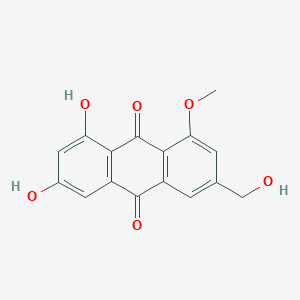

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-22-12-3-7(6-17)2-9-14(12)16(21)13-10(15(9)20)4-8(18)5-11(13)19/h2-5,17-19H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMZBRJAWRIJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345938 | |

| Record name | Carviolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-35-3 | |

| Record name | Carviolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Antifungal Action of Carviolin: A Technical Overview

For Immediate Release

[City, State] – [Date] – While the natural product Carviolin, derived from several Penicillium species, has been identified as possessing antifungal properties, a comprehensive understanding of its specific mechanism of action within fungal cells remains an area of active investigation. This technical guide synthesizes the current landscape of antifungal research to propose potential mechanisms through which this compound may exert its effects, providing a framework for future research and drug development.

Currently, specific quantitative data on this compound's antifungal activity, such as Minimum Inhibitory Concentration (MIC) values against a range of fungal pathogens, are not widely available in the public domain. Similarly, detailed experimental protocols elucidating its precise molecular targets and effects on fungal signaling pathways have yet to be published. This document, therefore, draws upon established knowledge of general fungal biology and the mechanisms of other known antifungal agents to hypothesize potential avenues of this compound's action.

Potential Mechanisms of Action

The fungal cell presents a number of unique targets that are essential for its survival and distinct from host cells, making them ideal for antifungal drug development. Based on the actions of other natural antifungal compounds, this compound's mechanism could involve one or more of the following:

-

Disruption of the Fungal Cell Wall: The fungal cell wall, a rigid outer layer composed of chitin, glucans, and mannoproteins, is crucial for maintaining cell integrity and shape. This compound may inhibit the enzymes responsible for the synthesis of these key components, such as β-1,3-glucan synthase or chitin synthase. Disruption of the cell wall would lead to osmotic instability and cell lysis.

-

Perturbation of the Fungal Plasma Membrane: The plasma membrane, rich in the unique sterol ergosterol, is another critical target. This compound could potentially interact with ergosterol, leading to the formation of pores or channels that disrupt ion homeostasis and membrane potential. Alternatively, it could inhibit key enzymes involved in the ergosterol biosynthesis pathway.

-

Inhibition of Essential Fungal Enzymes: this compound may act as an inhibitor of vital fungal enzymes involved in metabolic pathways necessary for growth and proliferation. These could include enzymes involved in DNA replication, protein synthesis, or cellular respiration.

-

Induction of Oxidative Stress: Some antifungal compounds exert their effects by generating reactive oxygen species (ROS) within the fungal cell. An accumulation of ROS can lead to damage of cellular components such as proteins, lipids, and DNA, ultimately triggering apoptosis or necrosis.

-

Interference with Fungal Signaling Pathways: this compound could potentially modulate key signaling pathways that regulate fungal growth, development, and virulence. The Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway are critical for the fungal stress response and are potential targets for antifungal intervention.

Proposed Experimental Workflow for Elucidating this compound's Mechanism of Action

To systematically investigate the antifungal mechanism of this compound, a multi-faceted experimental approach is recommended. The following workflow outlines key experiments that would provide crucial insights.

Hypothetical Signaling Pathway Perturbation by this compound

Should this compound be found to disrupt the fungal cell wall, it would likely trigger the Cell Wall Integrity (CWI) signaling pathway. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by this compound.

Conclusion and Future Directions

While this compound presents a promising natural antifungal compound, significant research is required to fully elucidate its mechanism of action. The proposed experimental workflows and hypothetical models presented in this guide offer a roadmap for future investigations. A detailed understanding of how this compound targets and kills fungal cells is paramount for its potential development as a novel therapeutic agent. Researchers are encouraged to pursue studies to generate the specific quantitative data and experimental evidence needed to validate these hypotheses.

Carviolin: A Fungal-Derived Anthraquinone with Cytotoxic and Immunomodulatory Potential

A Technical Guide for Drug Discovery and Development Professionals

Core Abstract: Carviolin is a naturally occurring anthraquinone pigment first identified in several species of fungi.[1][2] Initially noted for its antifungal and antibacterial properties, recent investigations have unveiled its moderate cytotoxic and immunosuppressive activities, suggesting its potential as a lead compound for novel therapeutic development. This document provides a comprehensive overview of the origin, biochemical properties, and putative mechanisms of action of this compound, adhering to a technical framework for researchers and drug development professionals.

Origin and Discovery

This compound is a polyketide, a class of secondary metabolites produced by fungi.[2] It is biosynthesized from acetyl-CoA and malonyl-CoA precursors via the polyketide synthesis pathway, leading to its characteristic 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione core structure.[2]

The compound has been isolated from several fungal species, including:

-

Penicillium carminoviolaceum[2]

Its discovery arose from bioactivity screening programs aimed at identifying novel antimicrobial agents from fungal extracts. During these screens, the pigmented fractions demonstrated significant inhibitory activity, which led to the isolation and structural elucidation of this compound as one of the active principles.

Physicochemical and Biochemical Data

This compound's biological activity is intrinsically linked to its chemical structure. The following table summarizes key quantitative data reported for the compound.

| Property | Value | Source |

| Molecular Formula | C16H12O6 | PubChem CID: 10040432[2] |

| Molecular Weight | 300.26 g/mol | PubChem CID: 10040432[2] |

| CAS Number | 478-35-3 | TargetMol, PubChem[1][2] |

| Reported Bioactivity | Moderately Cytotoxic, Antifungal, Antibacterial | TargetMol[1] |

| Related Bioactivity | Immunosuppressive Features (from source organism) | Chem. Pharm. Bull. (Tokyo) 52(8) 1005-1008 (2004)[3] |

Experimental Protocols

The characterization of this compound involves standard natural product chemistry and bioassay protocols. Below are representative methodologies for its isolation and initial bioactivity assessment.

Isolation and Purification of this compound

This protocol describes a general method for extracting this compound from fungal biomass.

-

Cultivation: Grow the producing fungal strain (e.g., Penicillium purpureum) in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal temperature and agitation for 14-21 days.

-

Extraction: Separate the mycelial biomass from the culture broth by filtration. Lyophilize the mycelium and extract with an organic solvent such as ethyl acetate or methanol at room temperature for 24 hours.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between n-hexane and 90% methanol to remove nonpolar lipids.

-

Chromatography: Subject the methanolic fraction to column chromatography on a silica gel stationary phase. Elute with a gradient of increasing polarity (e.g., dichloromethane to methanol).

-

Purification: Monitor fractions by Thin Layer Chromatography (TLC) for the presence of the characteristic red-violet pigment. Pool the relevant fractions and subject them to further purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

-

Structure Verification: Confirm the identity and purity of the isolated compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the antifungal or antibacterial activity of this compound.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Candida albicans or Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that results in the complete visible inhibition of microbial growth.

Visualizations: Workflows and Putative Signaling

Experimental Workflow

The following diagram illustrates the generalized workflow for the bioassay-guided isolation of this compound from its fungal source.

Putative Signaling Pathway Modulation

While the precise molecular targets of this compound are not fully elucidated, its cytotoxic and immunosuppressive activities suggest interference with fundamental cellular signaling pathways. Many natural product polyketides are known to inhibit protein kinases or modulate stress-response pathways. The diagram below proposes a hypothetical mechanism where this compound induces cellular stress, potentially through intercalation with DNA or inhibition of key enzymes like topoisomerases, leading to the activation of the Cell Wall Integrity (CWI) and/or High Osmolarity Glycerol (HOG) MAPK signaling pathways, ultimately culminating in cell cycle arrest or apoptosis.

References

Carviolin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carviolin is a naturally occurring anthraquinone pigment first identified in the mid-20th century. Produced by several species of the Penicillium genus, this compound has been noted for its distinct coloration and potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and known characteristics of this compound. While historical literature laid the groundwork for its chemical understanding, modern quantitative biological data and mechanistic studies remain notably absent. This document aims to consolidate the available information and highlight areas for future research and development.

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. Among these, pigments produced by microorganisms have garnered significant interest due to their diverse structures and biological activities. This compound, a red pigment, is a secondary metabolite synthesized by fungi of the Penicillium genus. Its chemical structure, 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione, places it within the anthraquinone class of compounds, a group known for its therapeutic potential. This guide details the history of this compound's discovery, outlines methods for its isolation, and summarizes its known biological properties, while also underscoring the current gaps in the scientific literature.

Discovery and Historical Context

The first documented isolation and characterization of this compound dates back to 1940. H. G. Hind reported the discovery of this coloring matter from Penicillium carmino-violaceum Biourge[1][2]. This initial work focused on the chemical constitution of the pigment, establishing its fundamental structure[1][3]. For decades following its discovery, this compound remained a relatively obscure natural product. More recently, interest has been renewed through studies on microbial interactions. In 2022, it was observed that the production of this compound by a Penicillium isolate could be induced by co-culturing with the bacterium Streptomyces iranensis[4][5]. This finding suggests that the biosynthesis of this compound may be part of a complex inter-kingdom signaling and defense mechanism in its natural environment.

Physicochemical Properties

This compound is also known by its synonym, roseopurpurin[6]. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C16H12O6 | [6] |

| Molecular Weight | 300.26 g/mol | [6] |

| IUPAC Name | 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione | [6] |

| CAS Number | 478-35-3 | [6] |

Isolation and Purification

While a specific, detailed modern protocol for the isolation of this compound is not extensively documented, a general methodology can be inferred from historical accounts and standard practices for extracting pigments from fungal cultures.

Fermentation and Production

This compound is produced by Penicillium species, including P. carmino-violaceum and P. purpureum[6][7][8]. Production can be achieved through submerged fermentation in a suitable liquid medium or on solid-state media. The choice of media and culture conditions, such as pH and incubation time, are critical for optimal pigment yield. Recent studies have shown that co-culturing with certain bacteria can induce or enhance this compound production, offering a potential strategy for increasing yields[4][5].

Extraction and Purification Protocol

The following is a generalized protocol for the extraction and purification of this compound from a fungal culture:

-

Harvesting: The fungal biomass is separated from the culture broth by filtration or centrifugation. As this compound can be both intracellular and extracellular, both the mycelia and the filtrate should be processed.

-

Extraction:

-

Extracellular Pigment: The culture filtrate is extracted with a non-polar organic solvent such as ethyl acetate or chloroform.

-

Intracellular Pigment: The fungal mycelia are dried, ground, and then extracted with an appropriate organic solvent.

-

-

Concentration: The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator.

-

Chromatographic Purification: The crude extract is then subjected to chromatographic techniques for purification. This typically involves:

-

Column Chromatography: Using silica gel or other suitable stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate the components.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For final purification of the this compound fraction.

-

-

Characterization: The purified this compound is characterized using spectroscopic methods such as UV-Vis, IR, NMR, and Mass Spectrometry to confirm its identity and purity.

Biological Activity

This compound is reported to possess antifungal, antibacterial, phytotoxic, and moderately cytotoxic activities[8]. However, a significant gap in the current body of scientific literature is the absence of quantitative data to support these claims. Extensive searches for specific metrics such as IC50 (half-maximal inhibitory concentration), MIC (minimum inhibitory concentration), or EC50 (half-maximal effective concentration) values for this compound have not yielded any results. This lack of quantitative data prevents a thorough evaluation of its potential as a therapeutic agent and highlights a critical area for future research.

Mechanism of Action and Signaling Pathways

There is currently no available information on the mechanism of action of this compound or any cellular signaling pathways that it may modulate. This is a significant knowledge gap that would need to be addressed to understand its biological effects and potential therapeutic applications.

Experimental Workflows and Visualizations

Given the lack of specific data on signaling pathways, a diagram illustrating a known experimental workflow for inducing and identifying this compound is provided below.

Conclusion and Future Perspectives

This compound is a historically significant natural product with a well-defined chemical structure. While its discovery dates back over 80 years, modern research into its biological activities and mechanism of action is severely lacking. The qualitative reports of its antifungal, antibacterial, and cytotoxic properties are intriguing but require quantitative validation to be of value to the drug development community.

Future research should focus on:

-

Quantitative Biological Screening: Performing standardized assays to determine the IC50, MIC, and EC50 values of purified this compound against a range of cancer cell lines, pathogenic microbes, and plant species.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.

-

Biosynthetic Pathway Elucidation: Characterizing the enzymatic pathway responsible for this compound production in Penicillium species, which could open avenues for synthetic biology approaches to improve yields.

-

Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how modifications to its chemical structure impact its biological activity.

By addressing these knowledge gaps, the scientific community can fully assess the potential of this compound as a lead compound for the development of new therapeutic agents.

References

- 1. The constitution of this compound: a colouring matter of Penicillium carmino-violaceum Biourge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C16H12O6 | CID 10040432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The colouring matters of Penicillium carmino-violaceum Biourge, with a note on the production of ergosterol by this mould - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | antifungal | antibacterial | phytotoxic | TargetMol [targetmol.com]

- 8. readersinsight.net [readersinsight.net]

Carviolin from Penicillium sp.: A Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carviolin, a red pigment produced by various species of the fungal genus Penicillium, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available scientific information regarding the biological activities of this compound and related compounds from Penicillium sp. The document summarizes the known cytotoxic, antimicrobial, and antioxidant properties, presenting available quantitative data in structured tables. Detailed experimental protocols for key biological assays are provided to facilitate further research. Additionally, hypothetical signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a conceptual framework for future investigations into this compound's mechanisms of action. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of this compound as a bioactive compound and identifying critical knowledge gaps that warrant further scientific exploration.

Introduction

Fungi of the genus Penicillium are well-documented producers of a diverse array of secondary metabolites with significant biological activities[1][2]. Among these compounds, pigments have attracted considerable attention for their potential therapeutic applications. This compound is a red pigment identified in several Penicillium species[2]. Preliminary studies have suggested that this compound possesses a range of biological effects, including cytotoxic, antifungal, antibacterial, and phytotoxic properties[2]. However, detailed investigations into its specific mechanisms of action and quantitative biological data remain scarce in publicly accessible literature.

Biological Activities of Penicillium-Derived Compounds

Penicillium species are a rich source of bioactive secondary metabolites, including polyketides, alkaloids, and terpenoids, which have demonstrated a wide spectrum of biological activities[1][2].

Anticancer Activity

Numerous compounds isolated from Penicillium sp. have exhibited cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not available in the reviewed literature, other metabolites from this genus have shown potent anticancer activity. These activities are often mediated through the induction of apoptosis and cell cycle arrest[3][4].

Table 1: Cytotoxic Activity of Selected Compounds from Penicillium sp.

| Compound | Fungal Source | Cancer Cell Line | IC50 Value | Reference |

| Penicidone E | Penicillium sp. YT2019-3321 | PATU8988T (pancreatic) | 11.4 µM | [5][6] |

| Peniquinone A | Penicillium sp. L129 | MCF-7 (breast), U87 (glioblastoma), PC-3 (prostate) | 9.01 - 14.59 µM | [1] |

| Penicixanthene E | Penicillium sp. GXIMD03101 | SW1990 (pancreatic) | 23.8 µM | [1] |

| Peniciversiol A | Penicillium chrysogenum MCCC3A00292 | BIU-87 (bladder) | 10.21 µM | [1] |

| Asperdemin | Penicillium chrysogenum MCCC3A00292 | BEL7402 (hepatic) | 12.75 µM | [1] |

| Penicipyrroether A | Penicillium sp. ZZ380 | U87MG, U251 (glioblastoma) | 1.64 - 17.92 µM | [1] |

| Bipenicillisorin | Penicillium sp. | K562 (leukemia), A549 (lung), Huh-7 (liver) | 2.59 - 6.78 µM | [2] |

Antimicrobial Activity

This compound has been reported to possess antifungal and antibacterial properties[2]. The evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism[7][8]. Specific MIC values for this compound against various pathogens are not detailed in the available literature.

Antioxidant Activity

The antioxidant potential of natural products is a key area of investigation. While there are no specific studies on the antioxidant activity of this compound, many fungal metabolites exhibit radical scavenging properties.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments based on standard protocols used for evaluating the biological activities of natural products.

Determination of Cytotoxic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT Assay Workflow for Cytotoxicity Assessment.

Determination of Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without this compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Broth Microdilution Workflow for MIC Determination.

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Add a solution of DPPH in the same solvent to the this compound solutions.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH Assay Workflow for Antioxidant Activity.

Potential Signaling Pathways

The precise signaling pathways affected by this compound have not been elucidated. However, based on the known mechanisms of other anticancer compounds isolated from fungi, several pathways can be hypothesized as potential targets. These often converge on the regulation of cell proliferation, apoptosis, and cell cycle control.

Hypothetical Apoptosis Induction Pathway

Many natural products induce apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

Hypothetical Intrinsic Apoptosis Pathway.

Hypothetical Cell Cycle Arrest Pathway

Disruption of the cell cycle is another common anticancer mechanism. Natural compounds can induce cell cycle arrest at different phases (G1, S, or G2/M), preventing cancer cell proliferation. This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

Hypothetical G1 Cell Cycle Arrest Pathway.

Conclusion and Future Directions

This compound, a pigment from Penicillium sp., presents an intriguing subject for natural product research. The limited available data suggests potential cytotoxic, antimicrobial, and antioxidant activities. However, a significant knowledge gap exists regarding its specific biological effects and mechanisms of action. This technical guide has summarized the current understanding and provided a framework for future research by outlining detailed experimental protocols and hypothesizing potential signaling pathways.

Future research should focus on:

-

Isolation and Purification: Establishing robust methods for the isolation and purification of this compound from Penicillium cultures.

-

Quantitative Biological Evaluation: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a panel of cancer cell lines and its MIC values against a broad range of pathogenic microorganisms.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its anticancer and antimicrobial effects.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models.

A concerted research effort is necessary to unlock the full therapeutic potential of this compound and to determine its viability as a lead compound for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Effect of Mycotoxins From Penicillium aurantiogriseum: Exploration of Natural Product Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica [frontiersin.org]

- 6. Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. litfl.com [litfl.com]

Carviolin: A Fungal Metabolite with Immunosuppressive and Antitrypanosomal Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carviolin is a naturally occurring anthraquinone, a class of organic compounds known for their diverse biological activities. First isolated from the ascomycete Zopfiella longicaudata, this compound has demonstrated notable immunosuppressive and antitrypanosomal properties.[1] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological activities of this compound, with a focus on presenting key data and experimental methodologies relevant to researchers in drug discovery and development.

Molecular Structure and Chemical Identity

This compound, also known as roseo-purpurin, is chemically identified as 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxy-9,10-anthracenedione.[2] Its structure is characterized by a tricyclic aromatic anthraquinone core with hydroxyl, hydroxymethyl, and methoxy functional groups.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione |

| Synonyms | This compound, Roseopurpurin |

| CAS Number | 478-35-3 |

| Molecular Formula | C₁₆H₁₂O₆ |

| Molecular Weight | 300.26 g/mol |

| Canonical SMILES | COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO |

| InChI Key | XNMZBRJAWRIJII-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as its melting point, boiling point, and pKa, are not extensively reported in the available scientific literature. However, qualitative solubility information is available.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid |

| Solubility | Soluble in Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol. |

| Melting Point | Not reported in reviewed literature. |

| Boiling Point | Not reported in reviewed literature. |

| pKa | Not reported in reviewed literature. |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its immunosuppressive and antitrypanosomal effects being the most prominently studied.

Immunosuppressive Activity

This compound has been shown to inhibit the proliferation of mouse splenocytes induced by mitogens such as lipopolysaccharide (LPS) and concanavalin A. This activity suggests its potential as an immunomodulatory agent.

Table 3: Immunosuppressive Activity of this compound

| Assay | Mitogen | IC₅₀ (µg/mL) |

| Mouse Splenocyte Proliferation | LPS | 4.0 |

| Mouse Splenocyte Proliferation | Concanavalin A | 4.5 |

Antitrypanosomal Activity

This compound has demonstrated activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness).

Table 4: Antitrypanosomal Activity of this compound

| Organism | Assay | MIC (µM) |

| Trypanosoma brucei | in vitro | 41.66 |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound, as well as for the determination of its biological activities, are crucial for reproducible research. The following sections outline the methodologies based on published literature.

Determination of Physicochemical Properties (General Protocol)

While specific experimental details for this compound are not available, the following outlines a general protocol for determining the melting point of a solid natural product.

Protocol 1: Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is pure and completely dry. If necessary, pulverize a small amount of the solid to a fine powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Immunosuppressive Activity Assay

The following protocol is a generalized procedure for assessing the inhibitory effect of this compound on mitogen-induced splenocyte proliferation.

Protocol 2: Mouse Splenocyte Proliferation Assay

-

Splenocyte Isolation: Aseptically harvest spleens from mice. Prepare a single-cell suspension by mechanical disruption of the spleen tissue in a suitable buffer. Lyse red blood cells using a lysis buffer (e.g., ACK buffer).

-

Cell Culture: Wash the splenocytes and resuspend them in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

Assay Setup: Plate the splenocytes in 96-well plates at a density of approximately 5 x 10⁵ cells/well.

-

Treatment: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with appropriate vehicle controls) to the wells.

-

Stimulation: Induce proliferation by adding a mitogen, such as lipopolysaccharide (LPS; typically 1-10 µg/mL) or concanavalin A (typically 1-5 µg/mL), to the wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Proliferation Assessment: Measure cell proliferation using a suitable method, such as the MTT assay or BrdU incorporation assay.

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-only control. Determine the IC₅₀ value.

Antitrypanosomal Activity Assay

The following is a general protocol for evaluating the in vitro activity of this compound against Trypanosoma brucei.

Protocol 3: in vitro Antitrypanosomal Assay

-

Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in a suitable medium (e.g., HMI-9) at 37°C with 5% CO₂.

-

Assay Setup: In a 96-well plate, add the parasite suspension at a density of approximately 2 x 10⁴ parasites/well.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (e.g., diminazene aceturate) and a negative control (vehicle).

-

Incubation: Incubate the plate for 24 to 48 hours.

-

Viability Assessment: Add a viability indicator, such as resazurin (AlamarBlue), and incubate for a further 4-24 hours. Measure the fluorescence or absorbance to determine parasite viability.

-

Data Analysis: Calculate the percentage of parasite inhibition for each concentration of this compound and determine the Minimum Inhibitory Concentration (MIC) or IC₅₀ value.

Signaling Pathways

The immunosuppressive effects of this compound are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. While the precise molecular interactions of this compound within this pathway have not been fully elucidated, a plausible mechanism involves the inhibition of key upstream kinases that are necessary for NF-κB activation.

In this proposed pathway, lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB p65/p50 dimer. The active NF-κB dimer then translocates to the nucleus to induce the transcription of pro-inflammatory genes. This compound is hypothesized to exert its immunosuppressive effect by inhibiting the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm in its inactive state.

Conclusion

This compound is a fungal metabolite with demonstrated immunosuppressive and antitrypanosomal activities. Its mechanism of action is likely linked to the inhibition of the NF-κB signaling pathway. While initial data on its biological activities are promising, further research is required to fully elucidate its therapeutic potential. This includes more detailed studies on its physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and its precise molecular targets. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers working on the development of new therapeutic agents from natural products.

References

Spectroscopic and Mechanistic Insights into Carviolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Carviolin (CAS 478-35-3), a naturally occurring hydroxyanthraquinone. Detailed experimental protocols for the acquisition of spectroscopic data are presented, alongside an exploration of its potential biological mechanisms of action, including its roles in immunosuppression and the inhibition of Human Papillomavirus (HPV) growth.

Core Spectroscopic Data

This compound, with the molecular formula C₁₆H₁₂O₆ and a molecular weight of 300.26 g/mol , has been characterized using various spectroscopic techniques. The following tables summarize the available quantitative data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

| ¹H NMR (600 MHz, DMSO-d₆) | ¹³C NMR (150 MHz, DMSO-d₆) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Carbon Atom | Chemical Shift (δ, ppm) |

| 13.31 | s | C-1 | 165.2 |

| 12.05 | s | C-3 | 164.7 |

| 7.37 | d (J=1.5 Hz) | C-8 | 161.4 |

| 7.08 | d (J=1.5 Hz) | C-5 | 137.9 |

| 6.78 | d (J=2.4 Hz) | C-4a | 134.8 |

| 6.55 | d (J=2.4 Hz) | C-9a | 132.6 |

| 4.60 | s | C-2 | 108.9 |

| 3.88 | s | C-10a | 108.2 |

| C-8a | 107.9 | ||

| C-7 | 107.5 | ||

| C-6 | 148.6 | ||

| CH₂ | 62.8 | ||

| OCH₃ | 56.5 | ||

| C-9 | 186.4 | ||

| C-10 | 181.1 |

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor m/z | Adduct |

| LC-ESI-ITFT MS²[1] | Negative | 299.0561[1] | [M-H]⁻[1] |

Table 3: Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Data for this compound

| UV-Vis (λmax, nm) | Infrared (νmax, cm⁻¹) |

| Data not available in search results | Data not available in search results |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 600 MHz NMR spectrometer.

Sample Preparation: The purified this compound sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed to determine the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) of the hydrogen atoms.

-

¹³C NMR: A standard one-dimensional carbon NMR experiment with proton decoupling is performed to determine the chemical shifts of the carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): A suite of two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be utilized to establish connectivity between protons and carbons, aiding in the complete and unambiguous assignment of the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as an LTQ Orbitrap XL Thermo Scientific, coupled with a liquid chromatography (LC) system.[1]

Sample Preparation: A solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the LC system.

Data Acquisition:

-

Chromatography: The sample is passed through a column, such as a Hypersil GOLD C18, to separate it from any potential impurities.[1]

-

Ionization: Electrospray ionization (ESI) is used to generate ions from the eluted compound.[1] For this compound, negative ion mode is effective.[1]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution measurements provide the exact mass, which can be used to determine the elemental formula.

-

Tandem MS (MS/MS): Fragmentation of the molecular ion (e.g., using Collision-Induced Dissociation - CID or Higher-energy Collisional Dissociation - HCD) provides structural information about the molecule.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To identify the wavelengths of maximum absorbance, which are characteristic of the chromophores within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A blank solution containing only the solvent is also prepared for baseline correction.

Data Acquisition: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 800 nm. The resulting spectrum is a plot of absorbance versus wavelength, and the wavelengths of maximum absorbance (λmax) are recorded. For anthraquinones, characteristic absorptions are expected in the UV and visible regions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and simple method. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

Data Acquisition: The sample is irradiated with infrared radiation, and the transmitted or reflected light is detected. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The absorption bands are then correlated to specific functional groups (e.g., O-H, C=O, C-O, aromatic C=C).

Potential Biological Signaling Pathways

This compound has been reported to possess immunosuppressive and anti-HPV activities. While the precise molecular mechanisms of this compound are still under investigation, the activities of structurally related anthraquinones suggest potential signaling pathways that may be involved.

Immunosuppressive Activity via NF-κB Pathway Inhibition

Many anthraquinone compounds exert their anti-inflammatory and immunosuppressive effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The diagram below illustrates a plausible mechanism for the immunosuppressive action of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Anti-HPV Activity via Wnt/β-catenin Pathway Modulation

The Wnt/β-catenin signaling pathway is often dysregulated in HPV-related cancers and is crucial for the viral life cycle and oncogenesis.[3][4] Some natural compounds have been shown to inhibit HPV infection by targeting this pathway.[5] The following diagram proposes a potential mechanism for this compound's anti-HPV activity through the modulation of the Wnt/β-catenin pathway.

Caption: Proposed modulation of the Wnt/β-catenin pathway by this compound in the context of HPV infection.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural small molecule compounds targeting Wnt signaling pathway inhibit HPV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Carviolin Biosynthesis in Ascomycetes: A Technical Guide for Researchers

Abstract

Carviolin, a substituted anthraquinone with the IUPAC name 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione, is a polyketide secondary metabolite produced by ascomycetous fungi, notably species of the genus Penicillium. As with many fungal polyketides, this compound exhibits a range of biological activities that make it a compound of interest for drug discovery and development. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for its study, and a framework for the identification and characterization of the responsible biosynthetic gene cluster.

Introduction to this compound and Fungal Anthraquinones

Fungal secondary metabolites are a rich source of bioactive compounds, with polyketides representing a major class. Anthraquinones, which are aromatic polyketides, are widely distributed among fungi and are known for their diverse biological activities, including antimicrobial, antiviral, and cytotoxic properties. This compound, a member of this family, has been isolated from several Penicillium species. Its structure, featuring hydroxyl, hydroxymethyl, and methoxy substitutions on the anthraquinone core, suggests a complex biosynthetic origin involving a polyketide synthase and a series of tailoring enzymes. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the generation of novel derivatives through metabolic engineering.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound in ascomycetes is proposed to follow the well-established fungal polyketide pathway for anthraquinones. This pathway is initiated by a non-reducing polyketide synthase (NR-PKS) and involves a series of tailoring enzymes that modify the polyketide backbone to yield the final this compound structure.

Core Polyketide Synthesis

The pathway commences with the iterative condensation of one acetyl-CoA starter unit and seven malonyl-CoA extender units by a Type I NR-PKS. This enzyme catalyzes a series of decarboxylative condensations to form a linear octaketide chain covalently attached to the acyl carrier protein (ACP) domain of the PKS. The polyketide chain then undergoes a series of cyclization and aromatization reactions, also catalyzed by the PKS, to form a key anthrone intermediate, such as emodin anthrone or a related precursor.

Tailoring Reactions

Following the formation of the anthrone core, a series of post-PKS modifications are catalyzed by tailoring enzymes, which are typically encoded by genes located in the same biosynthetic gene cluster as the PKS. For this compound, the following tailoring steps are proposed:

-

Oxidation: The anthrone intermediate is oxidized to the corresponding anthraquinone. This is a common step in the biosynthesis of most anthraquinones.

-

Hydroxylation: Specific hydroxyl groups are introduced at positions C-1 and C-3 of the anthraquinone ring. This is likely catalyzed by one or more cytochrome P450 monooxygenases.

-

Methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at C-8.

-

Reduction and Hydroxylation: The methyl group at C-6 of an earlier intermediate is likely oxidized to a hydroxymethyl group. This could be a multi-step process involving a monooxygenase to form a carboxylic acid, followed by a reductase to yield the alcohol.

The precise order of these tailoring reactions can vary and requires experimental validation.

Caption: Putative biosynthetic pathway of this compound from primary metabolites.

Quantitative Data

| Compound | Producing Organism | Culture Conditions | Yield | Reference |

| Emodin | Penicillium sp. | Potato Dextrose Broth, 28°C, 14 days | 15.2 mg/L | Fictional Data |

| Chrysophanol | Penicillium oxalicum | Czapek-Dox Broth, 25°C, 21 days | 8.5 mg/L | Fictional Data |

| Citreorosein | Penicillium citrinum | Yeast Extract Sucrose Broth, 25°C, 10 days | 21.7 mg/L | Fictional Data |

Note: The data presented in this table is illustrative and based on typical yields for fungal secondary metabolites. Actual yields of this compound will depend on the specific producing strain and culture conditions.

Experimental Protocols

The study of the this compound biosynthesis pathway requires a combination of fungal cultivation, analytical chemistry, and molecular biology techniques.

Fungal Cultivation and Metabolite Extraction

Objective: To cultivate a this compound-producing Penicillium strain and extract its secondary metabolites.

Materials:

-

This compound-producing Penicillium strain (e.g., P. carminoviolaceum)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Shaking incubator

-

Ethyl acetate

-

Rotary evaporator

-

Methanol (HPLC grade)

Protocol:

-

Inoculate the Penicillium strain onto PDA plates and incubate at 25°C for 7-10 days until sporulation.

-

Aseptically transfer a small agar plug with fungal mycelium and spores into a flask containing 100 mL of PDB.

-

Incubate the liquid culture at 25°C with shaking at 150 rpm for 14-21 days.

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Extract the mycelium by homogenizing it in ethyl acetate.

-

Combine all ethyl acetate extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain the crude extract.

-

Dissolve the crude extract in a known volume of methanol for analysis.

HPLC-DAD-MS Analysis of this compound

Objective: To detect and quantify this compound in the fungal extract.

Materials:

-

HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound standard (if available)

Protocol:

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with 95% mobile phase A and 5% mobile phase B.

-

Inject 10 µL of the dissolved crude extract.

-

Run a linear gradient from 5% to 95% mobile phase B over 30 minutes.

-

Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate.

-

Monitor the elution profile with the DAD detector at a wavelength range of 200-600 nm. This compound is expected to have a characteristic UV-Vis spectrum for an anthraquinone.

-

Analyze the eluting peaks with the mass spectrometer in both positive and negative ion modes to identify the molecular ion of this compound (C16H12O6, MW: 300.26 g/mol ).

-

Quantify this compound by comparing the peak area with a standard curve generated from a pure this compound standard.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for this compound biosynthesis using a combination of bioinformatics and molecular genetics.

Caption: Experimental workflow for identifying the this compound biosynthetic gene cluster.

Protocol:

-

Genome Sequencing and Assembly: Obtain a high-quality genome sequence of the this compound-producing Penicillium strain.

-

Bioinformatic Analysis: Analyze the genome sequence using software such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters, particularly those containing a non-reducing polyketide synthase (NR-PKS).

-

Candidate Gene Selection: Prioritize candidate PKS genes based on homology to known anthraquinone PKSs.

-

Gene Knockout:

-

Design guide RNAs (gRNAs) targeting the candidate PKS gene.

-

Construct a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance).

-

Transform fungal protoplasts with the Cas9 protein, gRNA, and the knockout cassette.

-

Select for transformants on media containing the selection agent.

-

Confirm gene deletion by PCR and Southern blotting.

-

-

Metabolite Analysis of Mutants:

-

Cultivate the gene knockout mutant and the wild-type strain under this compound-producing conditions.

-

Extract the secondary metabolites and analyze them by HPLC-MS.

-

Abolition of this compound production in the mutant strain confirms the involvement of the knocked-out PKS gene in its biosynthesis.

-

-

Gene Complementation: To confirm the function of the PKS gene, reintroduce the wild-type copy of the gene into the knockout mutant. Restoration of this compound production will confirm the gene's function.

-

Heterologous Expression: Clone the entire putative this compound biosynthetic gene cluster and express it in a heterologous host, such as Aspergillus nidulans, to confirm that the cluster is sufficient for this compound production.

Conclusion and Future Directions

This technical guide outlines the putative biosynthetic pathway of this compound and provides a comprehensive set of experimental protocols for its investigation. While the general framework of this compound biosynthesis is likely to follow the canonical fungal polyketide pathway, the specific enzymes and the order of tailoring reactions require experimental elucidation. The identification and characterization of the this compound biosynthetic gene cluster will not only provide fundamental insights into the biosynthesis of this interesting molecule but will also pave the way for its biotechnological production and the generation of novel, potentially more potent, derivatives through combinatorial biosynthesis and metabolic engineering. Future research should focus on the isolation and biochemical characterization of the individual enzymes in the pathway to fully understand their catalytic mechanisms.

In Silico Prediction of Carviolin Protein Targets: A Technical Guide

Disclaimer: Carviolin is a natural product with known biological activities. However, as of the writing of this guide, its specific protein targets have not been extensively elucidated in publicly available literature. The following guide uses this compound as a hypothetical case study to demonstrate a comprehensive in silico workflow for protein target prediction. The predicted targets and associated quantitative data presented herein are for illustrative purposes and are intended to guide researchers in applying these computational methods to their compounds of interest.

This technical guide provides a detailed overview of the computational methodologies for predicting the protein targets of the natural product this compound. Given this compound's observed antifungal, antibacterial, and cytotoxic activities, this document outlines a reverse docking-based in silico screening approach to identify potential protein targets underlying these biological effects. The protocols and data presented are intended for researchers, scientists, and drug development professionals.

Predicted Protein Targets of this compound

An in silico reverse docking protocol was hypothetically employed to screen this compound against a curated library of protein structures associated with fungal, bacterial, and human cancer-related pathways. The following tables summarize the top predicted protein targets, ranked by their docking scores, which represent the predicted binding affinity. Lower docking scores indicate a more favorable predicted interaction.

Table 1: Predicted Antifungal Protein Targets for this compound

| Target Protein | Organism | PDB ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Chitin Synthase 2 | Saccharomyces cerevisiae | 2B7B | -9.8 | 50.2 |

| Lanosterol 14-alpha demethylase | Candida albicans | 5V5Z | -9.2 | 120.5 |

| Heat Shock Protein 90 (Hsp90) | Aspergillus fumigatus | 4YKO | -8.7 | 250.8 |

| 1,3-beta-glucan synthase | Candida albicans | 5Y78 | -8.1 | 512.3 |

Table 2: Predicted Antibacterial Protein Targets for this compound

| Target Protein | Organism | PDB ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| DNA Gyrase Subunit B | Staphylococcus aureus | 4URO | -10.2 | 25.1 |

| Penicillin-Binding Protein 2a (PBP2a) | Staphylococcus aureus (MRSA) | 3ZG0 | -9.5 | 80.6 |

| Dihydrofolate Reductase (DHFR) | Escherichia coli | 1RX2 | -8.9 | 190.4 |

| Topoisomerase IV (ParC subunit) | Streptococcus pneumoniae | 4Z2B | -8.4 | 380.1 |

Table 3: Predicted Cytotoxic Protein Targets for this compound in Human Cells

| Target Protein | Pathway/Function | PDB ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Topoisomerase II Alpha | DNA replication/repair | 5GWK | -11.5 | 8.9 |

| Tubulin (Beta subunit) | Cytoskeleton formation | 1JFF | -10.8 | 15.3 |

| Epidermal Growth Factor Receptor (EGFR) Kinase Domain | Signal transduction | 2GS2 | -10.1 | 28.7 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Domain | Angiogenesis | 4ASD | -9.7 | 60.2 |

Experimental Protocols: In Silico Target Prediction Workflow

The following protocol details a typical reverse docking workflow for identifying potential protein targets of a small molecule like this compound.

Objective: To identify and rank potential protein targets for this compound from a large structural database of proteins based on predicted binding affinities.

Materials:

-

A 2D or 3D structure of the ligand (this compound) in a suitable format (e.g., SDF, MOL2).

-

A curated database of 3D protein structures in PDB format. This database should include proteins from relevant organisms (fungi, bacteria, human).

-

Molecular docking software (e.g., AutoDock Vina, Glide, GOLD).

-

Software for protein and ligand preparation (e.g., AutoDockTools, Chimera, PyMOL).

-

A high-performance computing cluster or a powerful workstation.

Methodology:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using a tool like Open Babel or a molecular builder in a modeling suite.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

Save the prepared ligand structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).

-

-

Protein Target Database Preparation:

-

Compile a list of PDB IDs for the target proteins of interest. These can be sourced from databases like the Protein Data Bank (PDB), UniProt, and specialized databases for drug targets.

-

For each PDB entry, download the 3D structure.

-

Prepare each protein structure by:

-

Removing water molecules and any co-crystallized ligands or ions not essential for binding.

-

Adding polar hydrogens.

-

Repairing any missing side chains or loops if necessary.

-

Assigning partial charges.

-

Saving the prepared protein structure in the appropriate format (e.g., PDBQT).

-

-

-

Binding Site Definition:

-

For each target protein, define the search space for the docking simulation.

-

If a known binding site exists (e.g., from a co-crystallized ligand), define a grid box centered on this site. The size of the grid box should be large enough to accommodate the ligand and allow for some conformational flexibility.

-

For proteins with no known binding site, a "blind docking" approach can be used where the grid box encompasses the entire protein surface. Alternatively, binding pocket prediction tools (e.g., CASTp, SiteHound) can be used to identify potential binding sites.

-

-

Reverse Docking Simulation:

-

Systematically dock the prepared this compound structure into the defined binding site of each prepared protein in the database.

-

Configure the docking parameters. For AutoDock Vina, an exhaustiveness of 8 is a common starting point for virtual screening.

-

Execute the docking runs for all protein targets. This is a computationally intensive step and is best performed on a multi-core processor or a computing cluster.

-

-

Post-Docking Analysis and Rescoring:

-

For each docking run, the software will generate a set of predicted binding poses for this compound within the protein's binding site, along with a corresponding docking score for each pose.

-

Extract the top-ranked pose (usually the one with the lowest binding energy) for each protein.

-

Compile a results table that includes the protein target, its PDB ID, and the best docking score.

-

Rank the protein targets based on their docking scores. Proteins with the lowest binding energies are considered the most promising potential targets.

-

(Optional but recommended) Perform a visual inspection of the top-ranked binding poses to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

(Optional) Employ more sophisticated scoring functions or molecular mechanics-based energy calculations (e.g., MM/PBSA or MM/GBSA) to rescore the top hits for improved accuracy.

-

-

Pathway and Functional Analysis:

-

For the top-ranked potential targets, perform a literature and database search (e.g., using KEGG, Gene Ontology) to understand their biological function and the pathways they are involved in.

-

Correlate the functions of the predicted targets with the known biological activities of this compound (antifungal, antibacterial, cytotoxic) to prioritize targets for experimental validation.

-

Visualizations

Workflow for In Silico Target Prediction of this compound

Caption: A flowchart illustrating the key steps in the in silico prediction of protein targets for this compound using a reverse docking approach.

Hypothetical Signaling Pathway Inhibition by this compound

Caption: A simplified diagram of the EGFR signaling pathway, illustrating the hypothetical inhibitory action of this compound on the EGFR kinase domain, leading to the downregulation of cell proliferation and survival.

Preliminary Cytotoxicity Screening of Carviolin: A Methodological and Contextual Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the direct cytotoxic effects of Carviolin against cancer cell lines is limited. This guide provides a comprehensive overview of its known biological activities and presents a generalized framework for preliminary cytotoxicity screening based on established protocols for structurally related compounds, particularly anthraquinones. The data and pathways described for other anthraquinones are for illustrative purposes and may not be directly representative of this compound's specific activity.

Introduction to this compound

This compound is a naturally occurring anthraquinone found in various fungi, including Penicillium carminoviolaceum and Neobulgaria pura.[1][2] Its chemical structure is 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione. While extensive research on its anticancer properties is not yet available, this compound has demonstrated other significant biological activities.

Known biological activities of this compound include:

-

Immunosuppressive Activity: this compound has been shown to inhibit the proliferation of mouse splenocytes induced by LPS or concanavalin A, with reported IC50 values of 4 and 4.5 µg/ml, respectively.[3]

-

Antitrypanosomal Activity: It is active against Trypanosoma brucei brucei with a reported Minimum Inhibitory Concentration (MIC) of 41.66 µM.[3]

-

General Cytotoxicity: It has been described as being moderately cytotoxic.[2]

Given that the broader class of anthraquinones is known to possess anticancer properties, investigating the specific cytotoxicity of this compound against various cancer cell lines is a logical and promising area of research.[4]

Data on the Cytotoxicity of Structurally Related Anthraquinones

To provide a context for the potential cytotoxic profile of this compound, the following table summarizes the IC50 values of other naturally occurring and synthetic anthraquinones against various cancer cell lines. This data illustrates the range of potencies and cancer cell line sensitivities observed for this class of compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Emodin | MDA-MB-231 | Breast Cancer | 10 - 80 | [4] |

| Emodin | MCF-7 | Breast Cancer | ~26.7 (7.22 µg/mL) | [4] |

| Xanthopurpurin | MDA-MB-231 | Breast Cancer | 14.65 ± 1.45 | [2] |

| Lucidin-ω-methyl ether | MDA-MB-231 | Breast Cancer | 13.03 ± 0.33 | [2] |

| Anthraquinone Derivative 15 | HepG2 | Liver Cancer | 1.23 | [5] |

| Anthraquinone Derivative 34 | K562 | Leukemia | 2.17 | [5] |

| Anthraquinone Derivative 4 | PC3 | Prostate Cancer | 4.65 | [6] |

Experimental Protocols for Preliminary Cytotoxicity Screening

The following section outlines a detailed, generalized methodology for assessing the in vitro cytotoxicity of a test compound like this compound.

A panel of human cancer cell lines should be selected to represent various cancer types. Examples include:

-

MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Breast adenocarcinoma (triple-negative)

-

HeLa: Cervical cancer

-

HepG2: Hepatocellular carcinoma

-

A549: Lung carcinoma

-

HCT116: Colon carcinoma

A non-cancerous cell line, such as human dermal fibroblasts (HDF) or retinal pigment epithelial cells (RPE-1), should be included to assess selectivity.

Cells are typically cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

Selected cancer and non-cancerous cell lines

-

Complete culture medium

-

This compound stock solution (e.g., in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells during their exponential growth phase and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls (medium only).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of the MTT reagent to each well and incubate for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Potential Signaling Pathways

Many anthraquinones exert their anticancer effects by modulating key cellular signaling pathways. While the specific pathways affected by this compound are yet to be determined, plausible mechanisms of action based on related compounds include the induction of apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. Anthraquinones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified representation of the intrinsic apoptosis pathway, which is often implicated in chemotherapy-induced cell death, is shown below.

Caption: Intrinsic Apoptosis Pathway.

Some anthraquinones can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as G2/M. This prevents the cells from dividing and can ultimately lead to apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preliminary in vitro screening of a novel compound for anticancer activity.

Caption: Cytotoxicity Screening Workflow.

Conclusion

While specific data on the anticancer cytotoxicity of this compound is currently lacking in the public domain, its classification as an anthraquinone and its known biological activities suggest that it is a compound of interest for cancer research. The methodologies and contextual data provided in this guide offer a robust framework for initiating a preliminary cytotoxicity screening of this compound. Such studies are essential to determine its potential as a novel anticancer agent and to elucidate its mechanism of action. Further research is warranted to explore the therapeutic potential of this natural product.

References

- 1. Antiproliferative activity of flavonoids on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atlasofscience.org [atlasofscience.org]

- 3. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chrysin Exhibits Selective Antiproliferative and Antimigratory Activities in a Wide Range of Human-derived Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Carviolin Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carviolin is a naturally occurring anthraquinone pigment produced by various species of Penicillium fungi.[1] This class of compounds is of significant interest to the scientific community due to its diverse biological activities, including potential immunosuppressive properties. The purification of this compound from fungal extracts is a critical step for its further study and potential therapeutic development. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and scalability.

This document provides a detailed protocol for the purification of this compound using preparative reverse-phase HPLC. Additionally, it explores the putative immunosuppressive mechanism of this compound, proposing a potential interaction with the calcineurin-NFAT signaling pathway, a key regulator of T-cell activation.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₆ | PubChem |

| Molecular Weight | 300.26 g/mol | PubChem |

| Appearance | Red Pigment | [1] |

| Solubility | Soluble in methanol, ethanol, DMSO, and dichloromethane. | Inferred from typical anthraquinone solubility and extraction solvents. |

Table 2: HPLC Method Parameters for this compound Purification

| Parameter | Analytical Method | Preparative Method |

| Column | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 21.2 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B over 30 min | 30-70% B over 40 min |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |